(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound belonging to the class of piperazine derivatives. It was first synthesized in the 1980s and has gained attention for its psychoactive effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-(methylthio)benzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Its ability to interact with serotonin receptors sets it apart from other piperazine derivatives.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVBEOAFJHEJLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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